molecular formula C19H20N2O5 B12211884 5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12211884
M. Wt: 356.4 g/mol
InChI Key: FKSRZLUHBODXRO-UHFFFAOYSA-N
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Description

5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the cyclization of azachalcones derived from 3-acetyl-5-nitropyridines . The reaction conditions often include the use of hydrazine hydrate and ethanol as solvents. The intermediate chalcone is synthesized by reacting various acetophenones with furfural aldehyde in the presence of ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the precursor compounds can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, furanones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s furan and pyrazole rings allow it to bind to specific enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of a furan ring, a methoxyphenyl group, and a pyrazole ring. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C19H20N2O5/c1-25-16-7-3-2-6-13(16)15-12-14(17-8-5-11-26-17)20-21(15)18(22)9-4-10-19(23)24/h2-3,5-8,11,15H,4,9-10,12H2,1H3,(H,23,24)

InChI Key

FKSRZLUHBODXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CO3

Origin of Product

United States

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